1-氯-2-(4-碘苯氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

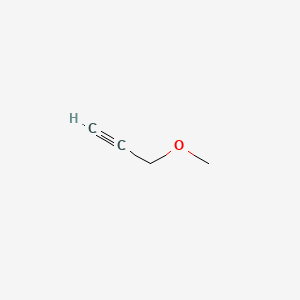

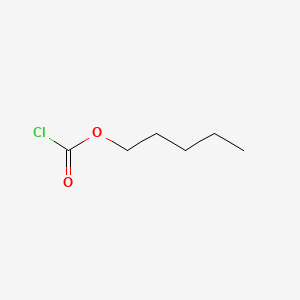

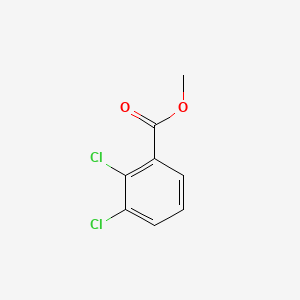

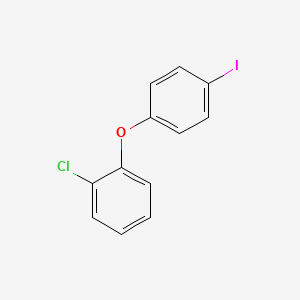

1-Chloro-2-(4-iodophenoxy)benzene is a chemical compound with the molecular formula C12H8ClIO1. It is used for pharmaceutical testing2.

Synthesis Analysis

The synthesis of 1-Chloro-2-(4-iodophenoxy)benzene is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar compounds often involves electrophilic aromatic substitution reactions3.Molecular Structure Analysis

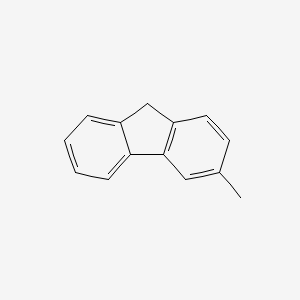

The molecular structure of 1-Chloro-2-(4-iodophenoxy)benzene consists of a benzene ring with a chlorine atom and an iodophenoxy group attached to it1.

Chemical Reactions Analysis

The specific chemical reactions involving 1-Chloro-2-(4-iodophenoxy)benzene are not detailed in the search results. However, aromatic compounds like this one typically undergo reactions such as electrophilic aromatic substitution4.Physical And Chemical Properties Analysis

1-Chloro-2-(4-iodophenoxy)benzene is a solid at room temperature6. Its molecular weight is 330.55 g/mol6. More specific physical and chemical properties are not provided in the search results.科学研究应用

Environmental and Health Risks in Chlorination Disinfection Systems

Research by Sun et al. (2019) explored the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone (BP-1) during chlorination disinfection processes. The study found that chlorination led to the formation of several novel by-products, including chlorobenzoquinones, which may pose ecological and health risks. This implies that compounds like 1-Chloro-2-(4-iodophenoxy)benzene could undergo similar transformations with potential risks during chlorination treatments in environments such as swimming pools (Sun et al., 2019).

Synthesis and Chemical Transformations

Shah et al. (1986) discussed the reactions of various acids with [hydroxy(tosyloxy)iodo] benzene, leading to the formation of tosyloxylactones. This study suggests that 1-Chloro-2-(4-iodophenoxy)benzene may have applications in synthesizing chemically significant structures like lactones and unsaturated lactones (Shah et al., 1986).

Applications in Polymer Synthesis

Kim and Lee (2001) investigated the synthesis of hydroxy-substituted polyenaminonitrile, which undergoes thermal cyclization to form benzoxazole. The compound 1-Chloro-2-(4-iodophenoxy)benzene can be seen as a precursor in the synthesis of aromatic polybenzoxazoles, indicating its potential application in advanced polymer synthesis (Kim & Lee, 2001).

Ring Halogenation in Organic Synthesis

Bovonsombat and Mcnelis (1993) demonstrated the use of compounds like 1-Chloro-2-(4-iodophenoxy)benzene in ring halogenations of polyalkylbenzenes. This research highlights the utility of such compounds in organic synthesis, particularly in the selective halogenation of complex organic molecules (Bovonsombat & Mcnelis, 1993).

Gas-phase Thermolysis Applications

Mulder and Louw (2010) explored the gas-phase thermolysis of tert-butyl hydroperoxide with benzene and chlorobenzene, producing various by-products. This study implies that 1-Chloro-2-(4-iodophenoxy)benzene could be involved in similar thermolytic reactions to produce industrially valuable compounds (Mulder & Louw, 2010).

Synthesis of Novel Compounds with Biological Activities

Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, indicating the potential of 1-Chloro-2-(4-iodophenoxy)benzene in forming compounds with significant biological activities (Batool et al., 2014).

安全和危害

Specific safety and hazard information for 1-Chloro-2-(4-iodophenoxy)benzene is not available in the search results. However, it’s always important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation7.

未来方向

The future directions for the use of 1-Chloro-2-(4-iodophenoxy)benzene are not specified in the search results. However, it is used for pharmaceutical testing2, suggesting potential applications in drug development and medical research.

Please note that this information is based on available web search results and may not be comprehensive or completely accurate. Always consult a qualified professional or trusted source when dealing with chemicals.

属性

IUPAC Name |

1-chloro-2-(4-iodophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMCGEUNFUCHBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(4-iodophenoxy)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。